molecular formula C24H21N5O2S2 B2733433 7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896322-42-2

7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2733433
CAS No.: 896322-42-2
M. Wt: 475.59
InChI Key: YLTORHUMGHSDHR-UHFFFAOYSA-N
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Description

7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetically designed organic molecule featuring a complex polyheterocyclic architecture. Its structure incorporates a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a thioether chain to a dihydropyrazole moiety, which is further decorated with thiophene and p-tolyl substituents. This specific molecular framework is of significant interest in medicinal chemistry and chemical biology research, particularly in the development and screening of novel kinase inhibitors. The pyridotriazinone scaffold is recognized as a privileged structure in drug discovery, often serving as an ATP-mimetic that can interact with the catalytic kinase domain of various enzymes. Researchers utilize this compound as a high-purity reference standard in analytical studies, employing techniques like HPLC and LC-MS for method development and validation. It also serves as a key intermediate or precursor in the synthesis of more complex chemical libraries for high-throughput screening against specific biological targets. The presence of the thiophene and pyrazole groups, common in pharmacologically active compounds, suggests potential applications in studying structure-activity relationships (SAR) for various disease pathways. This product is intended for research and development purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

7-methyl-2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S2/c1-15-5-8-17(9-6-15)19-12-18(20-4-3-11-32-20)27-29(19)22(30)14-33-23-25-21-10-7-16(2)13-28(21)24(31)26-23/h3-11,13,19H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTORHUMGHSDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=C(C=CC4=N3)C)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS Number: 896322-42-2) is a complex organic compound with potential biological activities. Its structure suggests a multifaceted interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N5O2S2C_{24}H_{21}N_{5}O_{2}S_{2}, with a molecular weight of 475.6 g/mol. The compound contains multiple functional groups that may contribute to its biological activity, including a pyrido-triazine core and thiophene moieties.

PropertyValue
Molecular FormulaC₃₄H₂₁N₅O₂S₂
Molecular Weight475.6 g/mol
CAS Number896322-42-2

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds within the same structural class have shown promising activities in various studies.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives containing thiophene rings have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans and Aspergillus flavus .

Antitumor Activity

The compound's potential as an antitumor agent can be inferred from studies on similar pyrazole derivatives that exhibit cytotoxic effects against various cancer cell lines. Research has indicated that modifications to the pyrazole structure can enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies suggest that:

  • Substitution Effects : The presence of electron-withdrawing groups can enhance activity by stabilizing the transition state during enzymatic reactions.
  • Ring Modifications : Alterations in the thiophene or pyrazole rings may significantly affect binding affinity to target proteins.

Case Studies

A few notable studies involving structurally similar compounds provide insights into potential applications:

  • Antimicrobial Efficacy : A study evaluated a series of thiophene-containing compounds against E. coli, revealing that specific substitutions led to enhanced antimicrobial properties .
    CompoundActivity (MIC)
    Thiophene derivative A12 µg/mL
    Thiophene derivative B8 µg/mL
  • Cytotoxicity Assessment : Research on pyrazole derivatives indicated that modifications at the 3-position of the pyrazole ring resulted in varying degrees of cytotoxicity against HepG2 liver cancer cells .
    CompoundIC50 (µM)
    Pyrazole derivative C15
    Pyrazole derivative D25

Scientific Research Applications

Structural Characteristics

The compound's structure consists of multiple bioactive moieties, including:

  • A pyrido[1,2-a][1,3,5]triazin core
  • A thiophene ring
  • A pyrazole derivative

These features contribute to its biological activity and interaction with various biological targets.

Antiviral Activity

A recent study demonstrated that derivatives of pyrazole compounds exhibit promising antiviral activity. Modifications to the phenyl moiety can enhance the biological properties towards specific viral targets. The mechanism of action often involves interference with viral replication processes or direct inhibition of viral proteins .

Antitumoral Activity

Research has indicated that compounds similar to 7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can inhibit tubulin polymerization. This inhibition disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis. Studies have shown that structural variations can significantly tune the antitumoral activity of these compounds .

Antibacterial Activity

The antibacterial efficacy of related triazine derivatives has been extensively studied. Compounds with similar scaffolds were synthesized and tested against various bacterial strains. Some derivatives exhibited superior antibacterial activity compared to established antibiotics like ciprofloxacin. The presence of specific substituents on the benzyl group was found to enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Summary of Biological Activities

Biological ActivityCompound TypeMechanism of ActionNotable Findings
AntiviralPyrazole DerivativesInhibition of viral replicationEffective against various viruses
AntitumoralTriazine DerivativesInhibition of tubulin polymerizationInduces apoptosis in cancer cells
AntibacterialTriazine DerivativesDisruption of bacterial cell functionsSuperior efficacy against resistant strains

Case Study 1: Antiviral Properties

A series of pyrazole derivatives were synthesized and tested for their antiviral properties. The study highlighted that subtle changes in the molecular structure could lead to significant differences in antiviral potency. The most effective compounds were those that could effectively bind to viral proteins involved in replication.

Case Study 2: Antitumoral Effects

In vitro studies demonstrated that certain triazine derivatives could effectively inhibit cancer cell proliferation. The mechanism was linked to their ability to disrupt microtubule dynamics, which is crucial for cell division.

Case Study 3: Antibacterial Efficacy

A novel series of thiazolo[3,2-b]-1,2,4-triazin derivatives were evaluated for their antibacterial activity. The results indicated that some compounds displayed enhanced activity against multi-drug resistant bacterial strains, suggesting a potential for development into new therapeutic agents.

Chemical Reactions Analysis

Pyrazole Ring Formation

The pyrazole core is synthesized through cyclocondensation reactions. For example:

  • Hydrazine + ketone/aldehyde : Hydrazine derivatives react with carbonyl compounds to form the pyrazole ring via a [4+2] cycloaddition mechanism.

  • Post-synthetic modifications : Substitution at the 3-position of the pyrazole ring with thiophen-2-yl and p-tolyl groups to introduce steric and electronic effects.

Functional Group Transformations

  • Thiophene substitution : Incorporation of thiophen-2-yl groups via electrophilic substitution or metal-catalyzed coupling reactions.

  • p-Tolyl group integration : Alkylation or aryl coupling to introduce the p-tolyl moiety, enhancing lipophilicity and biological activity.

Potential Reactivity

  • Thioether group : Susceptible to oxidation (e.g., S→S–O–S) or nucleophilic substitution under acidic/basic conditions .

  • Triazinone ring : May undergo hydrolysis or electrophilic attack at nitrogen-rich sites, depending on pH and solvent environment.

  • Pyrazole moiety : Prone to redox reactions due to the dihydro-pyrazole structure, potentially leading to ring-opening or rearrangement .

Stability

  • Thermal stability : Likely stable under standard laboratory conditions due to the fused heterocyclic system, but decomposition may occur at high temperatures .

  • pH sensitivity : The thioether and triazinone groups may exhibit instability in strongly acidic or basic solutions.

Characterization Techniques

Technique Purpose Key Findings
Nuclear Magnetic Resonance (NMR) Structural confirmation of aromatic protons, nitrogen environments, and sulfur-containing groupsProton signals corresponding to thiophene, p-tolyl, and triazinone protons; sulfur coupling patterns .
Infrared Spectroscopy (IR) Detection of functional groups (e.g., C=O, S–S)Absorption bands for carbonyl (C=O) and thioether (C–S) groups.
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoringElution profiles confirming product integrity and yield optimization.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern analysisObserved m/z = 475.6, consistent with molecular formula C24H21N5O2S2 .

Research Findings and Trends

  • Biological activity : Analogous pyrazole-triazole hybrids exhibit anticonvulsant and anti-inflammatory properties, suggesting potential therapeutic applications .

  • Reaction optimization : Studies highlight the importance of controlling reaction conditions (e.g., solvent, catalyst) to achieve high purity and yield in multi-step syntheses .

  • Structural diversity : Substitution patterns (e.g., thiophen-2-yl vs. phenyl) significantly influence reactivity and biological outcomes, necessitating systematic SAR studies .

This synthesis and reactivity analysis underscores the compound’s complexity and its potential as a scaffold for further chemical and biological exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazoline and Thiophene Moieties

Compound A : Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate
  • Core Structure : Pyrazolone ring substituted with phenyl and thiophen-2-yl groups.
  • Key Differences: Lacks the triazinone core and p-tolyl group but shares the thiophen-2-yl and pyrazoline motifs.
  • Implications : The phenyl group at position 1 may reduce lipophilicity compared to the p-tolyl group in the target compound.
Compound B : 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one
  • Core Structure : Bis-pyrazolone system with thiophen-2-yl and phenyl substituents.
  • The absence of a para-methyl group (p-tolyl) may reduce steric hindrance in Compound B .

Heterocyclic Derivatives with Triazinone and Pyrazoline Cores

Compound C : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one
  • Core Structure : Pyrimidin-2-one fused with coumarin and tetrazole groups.
  • Key Differences : The coumarin moiety enhances fluorescence properties, which the target compound lacks. The tetrazole ring in Compound C offers distinct hydrogen-bonding capabilities compared to the thioether group in the target compound .
Compound D : 1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • Core Structure : Combines pyrazolone, tetrazole, and thioxopyrimidine subunits.
  • The absence of a triazinone core reduces its aromatic stacking efficiency relative to the target compound .

Electronic and Physicochemical Properties

Wavefunction analysis tools like Multiwfn enable comparative studies of electronic properties. For example:

  • Electrostatic Potential (ESP): The thiophen-2-yl group in the target compound contributes electron-rich regions, while the p-tolyl group introduces localized hydrophobic domains. This contrasts with phenyl-substituted analogues (e.g., Compound A), which exhibit less pronounced hydrophobicity .
  • Solubility : The para-methyl group in the target compound likely enhances lipophilicity (logP ~3.5–4.0 estimated) compared to phenyl analogues (logP ~2.8–3.2).

Q & A

Q. What are the key synthetic strategies for preparing 7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one?

The synthesis involves multi-step heterocyclic coupling and cyclization. A common approach includes:

  • Step 1 : Reacting 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole with ethoxycarbonyl isothiocyanate to form a thiourea intermediate.
  • Step 2 : Intramolecular cyclization using sodium ethoxide to generate the pyrazolo-triazine core. Ethoxycarbonyl isothiocyanate improves yields compared to isocyanate derivatives .
  • Step 3 : Thioether formation via nucleophilic substitution between the pyrazolo-triazine intermediate and a thiol-containing pyridine derivative.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions, particularly for the thiophene and p-tolyl groups .
  • IR Spectroscopy : Identifies functional groups like C=O (1650–1700 cm1^{-1}) and C=S (1050–1250 cm1^{-1}) .
  • X-ray Crystallography : Resolves crystal packing and stereochemical details, especially for the dihydropyrazole moiety .

Q. What are the structural features influencing reactivity in this compound?

  • The thioether linkage (–S–) enhances nucleophilic substitution potential.
  • The dihydropyrazole ring exhibits tautomeric equilibria, affecting electron density distribution .
  • The p-tolyl group introduces steric hindrance, influencing regioselectivity in further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclization steps in the synthesis?

  • Solvent Choice : Ethanol or THF under reflux (70–80°C) promotes cyclization efficiency .
  • Catalysts : Sodium ethoxide (2–5 mol%) accelerates intramolecular cyclization by deprotonating intermediates .
  • Yield Improvement : Ethoxycarbonyl isothiocyanate (vs. isocyanate) increases yields by 15–20% due to better leaving-group properties .

Q. How to resolve contradictions in spectroscopic data for tautomeric forms?

  • DFT Calculations : Compare experimental NMR shifts with computed values for thione-thiol tautomers. Adjust solvent polarity in simulations to match experimental conditions (e.g., DMSO vs. CDCl3_3) .
  • Variable-Temperature NMR : Monitor peak splitting or coalescence to identify tautomerization barriers .

Q. What mechanistic pathways explain the introduction of the thio group?

  • Nucleophilic Attack : The thiol group (–SH) from the pyridine derivative displaces ethoxycarbonyl via an SN_N2 mechanism, forming the thioether linkage .
  • Side Reactions : Competing oxidation of –SH to disulfides can occur; use inert atmospheres (N2_2) and reducing agents (Na2_2S2_2O3_3) to suppress this .

Q. How can computational methods predict biological activity?

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using the pyrazolo-triazine core as a hydrogen-bond acceptor .
  • ADMET Profiling : Predict bioavailability via logP (2.5–3.5) and polar surface area (<140 Å2^2) using tools like SwissADME .

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